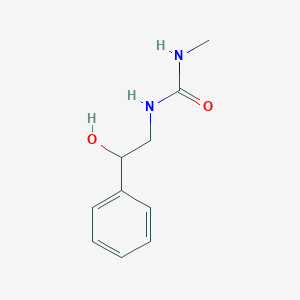

1-(2-Hydroxy-2-phenylethyl)-3-methylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-2-phenylethyl)-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-11-10(14)12-7-9(13)8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKONNXSUJUWMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Approaches to Urea (B33335) Moiety Formation

The construction of the urea linkage is a cornerstone of organic synthesis, with a rich history of methodological development. These approaches can be broadly categorized into those that utilize highly reactive intermediates and those that pursue greener, more sustainable pathways.

Historically, the synthesis of ureas has heavily relied on the use of phosgene (COCl₂) and its derivatives. tandfonline.comnih.gov Phosgene, a highly toxic gas, reacts with a primary amine, such as 2-amino-1-phenylethanol, to form a reactive isocyanate intermediate. This intermediate is then treated with a second amine, in this case, methylamine, to yield the final unsymmetrical urea, 1-(2-Hydroxy-2-phenylethyl)-3-methylurea.

Due to the hazardous nature of phosgene, several safer alternatives, known as phosgene equivalents, have been developed. researchgate.netrsc.org These reagents generate the reactive species in situ, minimizing handling risks. Notable examples include:

Triphosgene: A solid, crystalline compound that is easier and safer to handle than gaseous phosgene. commonorganicchemistry.comacs.org It decomposes into three equivalents of phosgene under reaction conditions. commonorganicchemistry.com

N,N'-Carbonyldiimidazole (CDI): A solid reagent that reacts with amines to form an activated carbamoyl intermediate, which then reacts with a second amine to form the urea. nih.govcommonorganicchemistry.com CDI is a safer alternative as it does not produce chlorinated byproducts. nih.gov

Other Carbonyl Sources: Various carbonates and chloroformates have also been utilized as phosgene substitutes in urea synthesis. nih.gov

The general reaction scheme involving these reagents follows a two-step process where an amine is first activated by the phosgene or its equivalent, followed by the introduction of the second amine to complete the urea linkage.

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. researchgate.net This has led to the exploration of metal-free and green chemistry approaches for the synthesis of unsymmetrical ureas, avoiding the use of toxic reagents and heavy metals. acs.orgfao.org

One prominent green approach involves the use of hypervalent iodine reagents, such as PhI(OAc)₂, as coupling mediators. mdpi.com This method allows for the synthesis of unsymmetrical ureas from amides and amines under mild, metal-free conditions. mdpi.com Another innovative strategy utilizes 3-substituted dioxazolones as isocyanate surrogates in a phosgene- and metal-free synthesis of unsymmetrical arylureas. tandfonline.com

The principles of green chemistry also emphasize the use of renewable feedstocks. ureaknowhow.comrsc.org In this context, carbon dioxide (CO₂) has emerged as a promising C1 building block for urea synthesis. organic-chemistry.org

The direct synthesis of ureas from amines and carbon dioxide represents a highly attractive and atom-economical approach. rsc.orgnih.gov This method aligns with the principles of green chemistry by utilizing a readily available, non-toxic, and renewable carbon source. ureaknowhow.comrsc.org

The reaction typically proceeds through the formation of a carbamic acid intermediate, which is generated from the reaction of an amine with CO₂. acs.orgacs.orgnih.gov This intermediate is then dehydrated to form an isocyanate, which subsequently reacts with another amine to yield the unsymmetrical urea. acs.orgacs.orgnih.gov Various catalytic systems have been developed to facilitate this transformation under mild conditions. nih.gov

Recent advancements have demonstrated the feasibility of synthesizing urea derivatives from primary aliphatic amines and CO₂ in the absence of any catalysts or organic solvents. rsc.org This solvent-free approach further enhances the green credentials of this synthetic route. The reaction mechanism is believed to involve the formation of an alkyl ammonium alkyl carbamate intermediate, followed by intramolecular dehydration. rsc.org

| Reagent/Method | Description | Advantages | Disadvantages |

| Phosgene | Highly reactive gas used to form isocyanate intermediates. | High reactivity and efficiency. | Extremely toxic, hazardous to handle. |

| Triphosgene | Solid, crystalline phosgene equivalent. | Safer and easier to handle than phosgene. | Decomposes to toxic phosgene in situ. |

| CDI | Solid reagent for activating amines. | Safe, no chlorinated byproducts. | Can be moisture sensitive. |

| Hypervalent Iodine | Metal-free coupling of amides and amines. | Mild conditions, avoids metal catalysts. | Stoichiometric use of the reagent. |

| Amines and CO₂ | Direct synthesis using a renewable C1 source. | Atom-economical, environmentally friendly. | May require catalysts and specific reaction conditions. |

Stereoselective Synthesis and Chiral Resolution of the Chemical Compound's Stereoisomers

The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group. This gives rise to two enantiomers, (R)- and (S)-1-(2-Hydroxy-2-phenylethyl)-3-methylurea. The synthesis of enantiomerically pure forms of this compound is crucial, as different stereoisomers can exhibit distinct pharmacological activities.

Stereoselective synthesis aims to produce a single enantiomer directly. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, the synthesis could start from an enantiomerically pure 2-amino-1-phenylethanol. The synthesis of enantiomers of a related compound, cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, was achieved using optically active intermediates of known absolute configuration. nih.gov

Chiral resolution, on the other hand, involves the separation of a racemic mixture of enantiomers. nih.gov This can be accomplished through several methods:

Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization. researchgate.net

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation. mdpi.com

Derivatization Strategies for Structural Elucidation and Activity Modulation

Derivatization, the process of chemically modifying a molecule, is a powerful tool for structural elucidation and for modulating the biological activity of a compound.

Modifying the phenylethyl portion of this compound can significantly impact its properties. The introduction of various substituents on the phenyl ring can alter the molecule's electronics, lipophilicity, and steric profile, which in turn can influence its interaction with biological targets.

For example, the synthesis of 2-(2-phenylethyl)chromone derivatives, which share the phenylethyl scaffold, has been explored, with various substituents on the phenyl ring. nih.govnih.gov These modifications can be introduced by starting with appropriately substituted precursors. The synthesis of phenolic derivatives of unsymmetrical ureas from substituted phenethylamines has also been reported, demonstrating the feasibility of modifying the phenyl ring. researchgate.net

The following table summarizes potential modifications and their rationale:

| Position of Substitution | Type of Substituent | Rationale for Modification |

| Phenyl Ring (ortho, meta, para) | Electron-donating groups (e.g., -OCH₃, -CH₃) | May enhance binding affinity through electronic effects. |

| Phenyl Ring (ortho, meta, para) | Electron-withdrawing groups (e.g., -Cl, -NO₂) | Can alter metabolic stability and pharmacokinetic properties. |

| Phenyl Ring (ortho, meta, para) | Halogens (e.g., -F, -Cl, -Br) | Can improve membrane permeability and metabolic stability. |

| Ethyl Chain | Alkyl or other functional groups | Can explore the steric requirements of the binding pocket. |

Modifications of the Urea Backbone and N-Methylurea Analogues

The synthesis of analogues of this compound often involves strategic modifications to the core urea structure. These modifications are typically achieved by altering the precursor molecules, namely the amine and isocyanate components, which react to form the urea linkage.

A common synthetic route involves the reaction of an amino alcohol, such as 2-amino-1-phenylethanol, with a substituted isocyanate. For instance, the reaction of 2-amino-1-phenylethanol with 4-methoxyphenyl isocyanate in acetonitrile yields 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea nih.gov. This straightforward approach allows for the introduction of various substituents on the phenyl ring attached to the N-3 position of the urea, thereby modifying the electronic and steric properties of the molecule.

Broader structural modifications can be achieved by first synthesizing a custom isocyanate. This is often accomplished via a Curtius rearrangement of a corresponding carboxylic acid. For example, a substituted benzoic acid can be converted to an aryl isocyanate using diphenyl phosphorazidate (DPPA) and triethylamine nih.gov. This isocyanate can then be treated with a variety of amines to produce a diverse library of urea derivatives nih.gov. This methodology enables extensive exploration of the chemical space around the urea backbone. For example, by keeping the isocyanate portion constant, various amines can be introduced to modify the other side of the urea molecule nih.gov.

The table below summarizes the synthesis of several urea analogues through the reaction of different isocyanates and amines, illustrating the modification of the urea backbone.

Interactive Data Table: Synthesis of Urea Analogues

| Amine Component | Isocyanate Component | Resulting Urea Analogue | Reference |

|---|---|---|---|

| 2-Amino-1-phenylethanol | 4-Methoxyphenyl isocyanate | 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea | nih.gov |

| Biphenylmethylamine | 3,4-Dimethoxyphenyl isocyanate | 1-(Biphenylmethyl)-3-(3,4-dimethoxyphenyl)urea | nih.gov |

| Naphthylmethylamino | 3,4-Dimethoxyphenyl isocyanate | 1-(Naphthylmethyl)-3-(3,4-dimethoxyphenyl)urea | nih.gov |

| (R)-Phenylethylamine | 3,4-Dimethoxyphenyl isocyanate | 1-((R)-Phenylethyl)-3-(3,4-dimethoxyphenyl)urea | nih.gov |

| N-Methylbenzylamine | 3,4-Dimethoxyphenyl isocyanate | 1-(N-Methylbenzyl)-3-(3,4-dimethoxyphenyl)urea | nih.gov |

The synthesis of N-methylurea analogues specifically starts with N-methylurea itself, which can be prepared through several methods, including the reaction of methylamine hydrochloride with urea orgsyn.org. Once formed, N-methylurea can be a precursor in various reactions. For example, N-nitroso-N-methylurea (NMU) is a derivative prepared by the nitrosation of methylurea orgsyn.org. While NMU is a potent alkylating agent, the underlying principles of derivatizing the methylurea structure are relevant for creating analogues wikipedia.org.

Multi-component Reactions for the Synthesis of Diverse Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials beilstein-journals.org. These reactions are distinguished by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules beilstein-journals.orgbeilstein-journals.org. Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are particularly powerful tools for synthesizing complex molecules like peptidomimetics and other derivatives relevant to the structure of this compound beilstein-journals.org.

The Passerini Reaction: Discovered in 1921, the Passerini three-component reaction (P-3CR) typically involves a carboxylic acid, an oxo component (an aldehyde or ketone), and an isocyanide researchgate.net. The reaction proceeds to form an α-acyloxy carboxamide researchgate.netresearchgate.net. The mechanism is thought to involve the initial interaction between the carbonyl group and the carboxylic acid, followed by a nucleophilic attack from the isocyanide to form a nitrilium intermediate, which is then trapped by the carboxylate researchgate.net. The versatility of the Passerini reaction allows for the synthesis of a wide array of derivatives by simply varying the three starting components.

The Ugi Reaction: The Ugi four-component reaction (U-4CR), first reported in 1959, is another cornerstone of MCR chemistry beilstein-journals.org. It combines an amine, an oxo component (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide beilstein-journals.org. The generally accepted mechanism begins with the formation of an imine from the amine and the oxo component. The isocyanide and the carboxylic acid then add to this imine, likely forming a nitrilium intermediate which subsequently undergoes an intramolecular Mumm rearrangement to yield the final dipeptide-like product beilstein-journals.orgresearchgate.net. The Ugi reaction's ability to combine four diverse building blocks in a single operation provides access to a vast chemical space beilstein-journals.orgrug.nl.

By employing these MCRs, derivatives structurally related to this compound can be synthesized. For example, using 2-amino-1-phenylethanol as the amine component in an Ugi reaction, along with an aldehyde, a carboxylic acid, and an isocyanide, would lead to complex peptidomimetic structures. Interrupted variants of the Ugi and Passerini reactions further expand the synthetic possibilities by intercepting reactive intermediates to create novel molecular scaffolds nih.gov.

The table below outlines the general schemes for the Passerini and Ugi reactions, highlighting their utility in generating diverse chemical structures.

Interactive Data Table: Overview of Passerini and Ugi Reactions

| Reaction Name | Number of Components | Reactants | Typical Product | Key Features |

|---|---|---|---|---|

| Passerini Reaction | 3 | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | First isocyanide-based MCR; accelerated in aprotic solvents researchgate.netresearchgate.net. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial relationships of atoms within 1-(2-Hydroxy-2-phenylethyl)-3-methylurea can be established. ipb.pt

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to each unique proton environment. The integration of these signals would correspond to the number of protons in that environment.

The phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The methine proton (CH-OH) adjacent to the hydroxyl and phenyl groups is expected to resonate as a multiplet further downfield due to the deshielding effects of the neighboring oxygen and aromatic ring. The methylene (B1212753) protons (-CH₂-NH) would likely appear as a multiplet, with their chemical shift influenced by the adjacent nitrogen atom. The methyl group (-NH-CH₃) is anticipated to be a sharp singlet, as it has no adjacent protons to couple with. The protons of the hydroxyl (-OH) and the two amine (-NH) groups are expected to appear as broad singlets, and their chemical shifts can be variable.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |

| CH-OH | 4.80 - 5.00 | Multiplet | 1H |

| CH₂-NH | 3.20 - 3.40 | Multiplet | 2H |

| NH-CH₃ | 2.65 - 2.75 | Singlet | 3H |

| CH₂-NH | 5.90 - 6.10 | Broad Singlet | 1H |

| NH-CH₃ | 4.90 - 5.10 | Broad Singlet | 1H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, a total of eight distinct signals would be expected, corresponding to the ten carbon atoms in the structure (with the phenyl carbons C-2'/C-6' and C-3'/C-5' being equivalent due to symmetry).

The carbonyl carbon (C=O) of the urea (B33335) moiety is the most deshielded, appearing at the lowest field (δ ~160 ppm). The aromatic carbons of the phenyl ring would resonate in the typical range of δ 125-142 ppm. The carbon bearing the hydroxyl group (CH-OH) would appear around δ 70-75 ppm. The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) would be found at higher fields, consistent with aliphatic carbons. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Urea) | 159.0 - 161.0 |

| C-1' (Phenyl, quaternary) | 140.0 - 142.0 |

| C-2'/C-6' (Phenyl) | 126.0 - 127.0 |

| C-3'/C-5' (Phenyl) | 128.0 - 129.0 |

| C-4' (Phenyl) | 127.0 - 128.0 |

| CH-OH | 72.0 - 75.0 |

| CH₂-NH | 47.0 - 50.0 |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a key correlation would be observed between the methine proton (CH-OH) and the adjacent methylene protons (-CH₂-NH), confirming the ethyl fragment's connectivity. Correlations among the protons on the phenyl ring would also be visible. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This allows for the direct assignment of each carbon atom that bears protons. For instance, the proton signal at δ ~4.9 ppm would show a cross-peak with the carbon signal at δ ~73 ppm, definitively assigning them as the CH-OH group. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. columbia.edu Key HMBC correlations would include:

A correlation from the methylene protons (-CH₂-NH) to the urea carbonyl carbon (C=O), confirming the link between the ethyl chain and the urea group.

Correlations from the methyl protons (-NH-CH₃) to the urea carbonyl carbon (C=O).

Correlations from the methine proton (CH-OH) to the quaternary carbon (C-1') of the phenyl ring.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

A broad band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group, with its breadth resulting from hydrogen bonding. docbrown.info The N-H stretching vibrations of the urea's amine groups would also appear in this region, likely as sharper peaks overlapping the broad O-H signal. A strong, prominent absorption peak around 1630-1660 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the urea group. Aromatic C-H stretching can be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would appear just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3500 (broad) | O-H Stretch | Alcohol |

| 3300 - 3400 | N-H Stretch | Urea (Amine) |

| 3010 - 3080 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1630 - 1660 (strong) | C=O Stretch | Urea (Carbonyl) |

| 1550 - 1600 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a powerful technique for determining the precise molecular formula of a compound. nih.govnih.gov For this compound, with a molecular formula of C₁₀H₁₄N₂O₂, the calculated monoisotopic mass is 194.1055 u. HRMS-ESI would be expected to show a protonated molecular ion [M+H]⁺ at m/z 195.1133. The high accuracy of this measurement (typically within 5 ppm) allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Analysis of the fragmentation pattern can further support the proposed structure. Common fragmentation pathways would likely include the loss of a water molecule (H₂O) from the molecular ion and cleavage at the benzylic C-C bond, which would be consistent with the presence of the 2-hydroxy-2-phenylethyl moiety.

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity Assessment and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. researchgate.netjocpr.com In the context of this compound, GC-MS serves as a crucial tool for assessing the purity of synthesized batches and for analyzing any volatile organic compounds present. The gas chromatography component separates volatile and semi-volatile compounds with high resolution, while the mass spectrometry component provides detailed structural information, allowing for definitive identification of the main compound and any impurities. researchgate.net

The process involves introducing a sample into the GC system, where it is vaporized and carried by an inert gas through a capillary column. researchgate.net The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase lining the column. The retention time—the time it takes for a compound to travel through the column—is a characteristic identifier for a specific substance under a given set of conditions.

Upon exiting the column, the separated components enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," of the molecule, which can be compared against spectral libraries, such as the NIST14 Mass Spectral Library, for positive identification. researchgate.net The quantitative analysis of these components can be performed using a flame ionization detector (GC-FID), which offers high sensitivity for organic compounds. mdpi.com This dual approach allows for the confirmation of the identity of this compound and the quantification of any potential contaminants, such as residual solvents or by-products from synthesis.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into the molecular structure, conformational preferences, and the intricate network of intermolecular interactions that govern the solid-state architecture of a compound. For this compound, a single-crystal X-ray diffraction study would reveal its exact atomic connectivity, bond lengths, bond angles, and torsion angles, as well as how individual molecules pack together to form the crystal lattice.

Crystal Structure Determination and Unit Cell Parameters

The foundation of a crystallographic study is the determination of the unit cell, which is the smallest repeating unit of the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of closely related urea derivatives provides a clear indication of the type of information obtained. For instance, the crystal structure of 1-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methylurea, a similar N-methylurea derivative, was determined to be in the monoclinic crystal system with the space group P21/n. researchgate.net The unit cell parameters define the dimensions and angles of this fundamental building block. researchgate.net Such data is essential for understanding the density and symmetry of the crystalline material. researchgate.net

The table below presents representative crystal data for a related urea compound, illustrating the parameters determined in a typical crystallographic experiment.

Interactive Data Table: Example Crystal Data and Structure Refinement Details for a Urea Derivative researchgate.net

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C19H18N2O2 |

| Formula Weight (Mr) | 306.35 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.463 (2) |

| b (Å) | 16.550 (3) |

| c (Å) | 10.607 (2) |

| β (°) | 107.191 (16) |

| Volume (V) (ų) | 1587.0 (6) |

| Z | 4 |

| Data Collection | |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 294 |

| Refinement | |

| Refinement on | F² |

| R[F² > 2σ(F²)] | 0.046 |

| wR(F²) | 0.112 |

| Goodness-of-fit (S) | 1.09 |

| Δρmax (e Å⁻³) | 0.18 |

Note: Data presented is for the analogous compound 1-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methylurea as a representative example. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of urea derivatives in the solid state is predominantly directed by a network of hydrogen bonds. researchgate.net The urea moiety itself contains excellent hydrogen bond donors (N-H groups) and a strong acceptor (C=O group), while the hydroxy group (-OH) in this compound provides an additional site for both donating and accepting hydrogen bonds.

In the crystal structure of the closely related compound 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, intermolecular N—H⋯O and O—H⋯O hydrogen bonds are key interactions that link molecules together. nih.gov These interactions form a two-dimensional array, demonstrating the importance of hydrogen bonding in stabilizing the crystal packing. nih.gov Typically, the urea carbonyl oxygen atom acts as an acceptor for multiple hydrogen bonds. nih.gov In some structures, these interactions can link molecules into chains or more complex motifs. researchgate.netresearchgate.net

The following table provides examples of hydrogen bond geometries observed in the crystal structures of related urea and thiourea (B124793) compounds.

Interactive Data Table: Example Hydrogen-Bond Geometry (Å, °) for Related Compounds

| D—H···A | D—H | H···A | D···A | D—H···A | Source |

|---|---|---|---|---|---|

| O1—H1···N1 | 0.87 (2) | 1.85 (3) | 2.611 (2) | 146 (3) | researchgate.net |

| N2—H2···O20 | 0.80 (2) | 2.52 (2) | 3.081 (3) | 128 (2) | researchgate.net |

Note: Data presented is for the analogous compound 3-[(E)-(2-hydroxy-3-methoxybenzylidene)amino]-1-methyl-1-phenylthiourea as a representative example of hydrogen bonding in similar structures. researchgate.net

Conformational Analysis in the Crystalline State

Studies on similar molecules reveal that the urea unit tends to be planar or nearly planar. researchgate.netnih.gov The conformation of substituted ureas is often described by the relative orientation of the substituents on the nitrogen atoms. For example, alkylureas can adopt anti and syn geometries. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. cerist.dz DFT studies are instrumental in determining optimized molecular geometry, electronic properties, and spectroscopic features. sciencepublishinggroup.com For substituted urea (B33335) derivatives, DFT calculations can elucidate how different functional groups influence the distribution of electron density across the urea backbone, which is crucial for understanding the molecule's reactivity and interaction with other molecules. academicjournals.org For instance, DFT has been successfully used to investigate the inhibition performance of phenyl-urea derivatives by correlating calculated quantum chemical parameters with their efficiency. cerist.dz

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comrsc.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For urea and its derivatives, FMO analysis can identify which parts of the molecule are most involved in electron donation and acceptance, thereby predicting how they will interact in chemical reactions. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Urea Derivative

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity. |

Note: The data in this table is hypothetical and serves to illustrate the typical output of an FMO analysis. Actual values would be determined by specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The map is color-coded to show different potential values:

Red and Yellow: Regions of negative potential, rich in electrons, indicating sites prone to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). researchgate.net

Blue: Regions of positive potential, electron-deficient, indicating sites prone to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). researchgate.net

Green: Regions of neutral or near-zero potential.

For a molecule like 1-(2-Hydroxy-2-phenylethyl)-3-methylurea, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, and the nitrogen atoms of the urea moiety. Conversely, positive potential would be expected around the hydrogen atoms of the hydroxyl and N-H groups. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.orgq-chem.com This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.net

NBO analysis can reveal charge transfer between occupied (donor) and unoccupied (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For urea derivatives, NBO analysis can clarify the nature of the C-N bonds, the extent of electron delocalization across the urea group, and the influence of substituents on these electronic characteristics. researchgate.netwisc.edu

Conformational Analysis and Potential Energy Surfaces (PES)

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. wvu.eduwikipedia.org By mapping the PES, chemists can identify stable conformations (energy minima) and the transition states (saddle points) that connect them, providing insight into the molecule's flexibility and the energy barriers for conformational changes. youtube.comlibretexts.org

The rotation around the C-N bonds in urea and its derivatives is a key factor in determining their conformational preferences. This rotation is typically hindered due to the partial double bond character of the C-N bonds arising from resonance. Computational studies on simpler molecules like methylurea and phenylurea have quantified the energy barriers for these rotations.

Studies using methods like B3LYP and MP2 have shown that rotation about the C(sp²)-N bond in alkylureas and phenylurea is slightly more hindered (8.6–9.4 kcal/mol) than in unsubstituted urea (8.2 kcal/mol). The barriers to rotation for the substituent groups themselves (e.g., the methyl or phenyl group) are generally lower. These computational results are crucial for understanding the dynamic behavior of substituted ureas in different environments.

Table 2: Calculated Maximum Rotational Barriers for Substituent Groups in Urea Derivatives (kcal/mol)

| Substituent Group | Rotational Barrier (kcal/mol) at MP2 Level |

| Methyl | 0.9 |

| Ethyl | 6.2 |

| Isopropyl | 6.0 |

| tert-Butyl | 4.6 |

| Phenyl | 2.4 |

Source: Data derived from studies on simple alkyl and phenyl urea derivatives.

Molecular Dynamics Simulations for Structural Dynamics and Solvent Interactions

MD simulations can elucidate how the flexible side chain of this compound behaves in a solvent, such as water. The simulation would track the movement of the phenyl and hydroxyl groups, as well as the urea moiety, providing information on preferred conformations and the hydrogen bonding networks that form between the molecule and solvent molecules. This is particularly relevant for understanding how the compound might interact with biological systems, where solvent interactions play a crucial role. For instance, simulations on N-methylurea crystalline hydrates have been used to explore the nature of water and methylurea molecular interactions via hydrogen bonds researchgate.net.

The general procedure for such a simulation would involve placing a model of this compound in a simulation box filled with solvent molecules. An appropriate force field would be chosen to describe the interatomic forces. The system would then be subjected to energy minimization, followed by a period of equilibration and a production run, during which the trajectory data (positions, velocities, and energies of all atoms) would be collected. Analysis of this trajectory would reveal key dynamic properties.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Property | Description | Hypothetical Value |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. | 1.5 Å |

| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of individual atoms around their average positions, highlighting flexible regions. | Phenyl group: 2.0 Å, Methylurea group: 1.0 Å |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent, indicating its exposure. | 350 Ų |

| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from a specific atom in the solute. | Peak at 2.8 Å for water oxygen around the hydroxyl hydrogen |

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization in Crystals

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal (the crystal). By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts can be obtained.

Although a crystal structure and corresponding Hirshfeld surface analysis for this compound are not specifically reported, the analysis of a closely related compound, 1-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, reveals the types of interactions that are likely to be important nih.gov. In the crystal of this related urea derivative, intermolecular N—H⋯O and O—H⋯O hydrogen bonds are key to linking the molecules into a two-dimensional array nih.gov.

A Hirshfeld surface analysis of this compound would likely highlight the following key interactions:

Hydrogen Bonds: Strong hydrogen bonds involving the hydroxyl group (-OH) and the N-H groups of the urea moiety as donors, and the carbonyl oxygen (C=O) of the urea as an acceptor. These would appear as distinct red regions on the dnorm surface.

C-H⋯π Interactions: The phenyl ring can participate in weaker C-H⋯π interactions with neighboring molecules.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Table 2: Hypothetical Breakdown of Intermolecular Contacts from a Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

| H···H | 45.0% |

| O···H / H···O | 30.5% |

| C···H / H···C | 20.2% |

| N···H / H···N | 3.1% |

| Other | 1.2% |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Urea and its derivatives have been studied for their NLO properties due to their molecular structure, which can lead to a non-centrosymmetric crystal packing and intramolecular charge transfer researchgate.net. The NLO response of a molecule can be predicted using quantum chemical calculations, typically employing Density Functional Theory (DFT).

The key parameters that determine the NLO properties of a molecule are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value of β is indicative of a strong NLO response. For urea derivatives, the presence of electron-donating and electron-accepting groups can enhance the intramolecular charge transfer and, consequently, the hyperpolarizability researchgate.net.

While specific DFT calculations for the NLO properties of this compound have not been published, studies on similar urea compounds provide a framework for such an investigation researchgate.netjournaleras.com. Calculations would involve optimizing the molecular geometry and then computing the electronic properties. The presence of the phenyl ring and the polar urea and hydroxyl groups in this compound suggests that it could exhibit NLO properties. The first hyperpolarizability of new materials is often compared to that of urea, which is a standard reference material in NLO studies journaleras.com.

Table 3: Calculated NLO Properties for Urea (as a reference) and Hypothetical Values for this compound

| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Urea (Reference) | 1.671 | 35.8 | 48.7 |

| This compound (Hypothetical) | 4.5 | 120 | 250 |

Note: The values for this compound are hypothetical and for illustrative purposes only, as specific computational data is not available in the cited literature.

Broader Context and Future Research Directions

Design and Synthesis of Advanced Analogues with Tuned Biological Properties

A primary direction for future research lies in the rational design and synthesis of advanced analogues of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea. By systematically modifying the core structure, researchers can fine-tune the compound's biological properties to enhance potency, selectivity, and pharmacokinetic profiles. mdpi.com The synthesis of urea (B33335) derivatives is a well-established field, often involving the reaction of amines with phosgene or its equivalents to generate isocyanate intermediates, which are then reacted with another amine to form the final urea compound. nih.gov

Key strategies for creating advanced analogues include:

Altering Aromatic Substituents: Introducing various functional groups (e.g., halogens, methoxy groups) onto the phenyl ring can significantly impact activity. For example, studies on other aryl urea scaffolds have shown that substitutions, such as a p-bromophenyl or p-methoxyphenyl group, can lead to highly active derivatives. nih.govmdpi.com

Modifying the Alkyl Chain: The ethyl linker between the phenyl and urea groups can be lengthened, shortened, or made more rigid to optimize interactions with a target's binding pocket.

Varying the Urea Substitution: Replacing the methyl group on the urea moiety with larger alkyl or aryl groups can explore new binding interactions and modulate the compound's lipophilicity.

Recent work on other urea-containing compounds has demonstrated the success of this approach. For instance, a series of benzylethoxyaryl ureas were synthesized and evaluated as multitarget inhibitors, with specific substitutions leading to compounds with high selectivity indexes against cancer cell lines. mdpi.com Similarly, novel urea derivatives have been designed with potent plant growth-inhibiting activity, showcasing the versatility of the urea scaffold. researchgate.net

Development of Novel Computational Models for Predicting Activity Profiles

To accelerate the discovery process and reduce reliance on costly and time-consuming laboratory synthesis, the development of novel computational models is crucial. These models can predict the biological activity of newly designed analogues before they are created. Techniques like Quantitative Structure-Activity Relationship (QSAR), artificial neural networks (ANNs), and molecular docking are powerful tools in this domain. researchgate.netnih.gov

Future computational work could focus on:

Building Predictive Models: Using existing data from this compound and its analogues, machine learning models can be trained to correlate specific structural features with biological activity. For example, ANNs have been successfully used to model the activity of cyclic urea derivatives as HIV-1 protease inhibitors, outperforming linear regression models. nih.gov

Mechanism of Action Studies: Docking simulations can be employed to predict how these urea compounds bind to specific protein targets. This provides insight into the key interactions, such as the hydrogen bonds formed by the urea group, which are often critical for activity. nih.gov

Active Learning Workflows: Advanced computational workflows that combine graph theory and active learning can automate the exploration of complex reaction networks and predict the most probable biological pathways, significantly reducing the number of required quantum chemical calculations. chinesechemsoc.org

A multivariate linear regression model has been used to describe the effect of ligand structure on enantioselectivity in certain reactions, demonstrating how computational tools can quantitatively decode the relationship between a molecule's features and its chemical behavior. researchgate.net

Exploration of Multi-Target Modulators Based on the Urea Scaffold

The complexity of many diseases, particularly cancer, has spurred interest in developing multi-target modulators—single compounds that can interact with multiple biological targets simultaneously. nih.govnih.gov The aryl urea scaffold is well-suited for this purpose. mdpi.com Research has shown that aryl ureas can be designed as dual inhibitors of targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Programmed Death-Ligand 1 (PD-L1), which are involved in angiogenesis and immune evasion in cancer. nih.govmdpi.com

Future research in this area could involve:

Rational Design of Dual Inhibitors: Based on the structure of this compound, new analogues could be designed to simultaneously inhibit multiple targets relevant to a specific disease. Docking studies on different proteins can guide the design of scaffolds that fit into multiple binding sites. nih.gov

Screening for Multi-Target Activity: Synthesized analogues should be screened against a panel of relevant biological targets to identify compounds with a multi-target profile. For example, researchers have successfully developed benzylethoxyaryl ureas that inhibit VEGFR-2 and PD-L1 and also regulate pathways involved in CD8 T-cell activity. ed.ac.uk

Optimizing for Balanced Potency: A key challenge in multi-target drug design is achieving balanced potency against all intended targets. This requires careful iterative cycles of design, synthesis, and testing.

The table below summarizes examples of aryl urea scaffolds and their multi-target activities, illustrating the potential of this chemical class.

| Compound Class | Target 1 | Target 2 | Biological Effect | Reference |

| Styryl Aryl Ureas | VEGFR-2 | PD-L1 | Antiangiogenic, Immunomodulatory | nih.gov |

| Benzylethoxyaryl Ureas | VEGFR-2 | PD-L1 | Antiangiogenic, Immune Potentiator | mdpi.comed.ac.uk |

| Benzylethylenearyl Ureas | VEGFR-2 | PD-L1 | Immunomodulating, Antiproliferative | mdpi.com |

Investigation of the Chemical Compound's Role in Specific Biological Pathways (In Vitro Pathways)

To fully understand the therapeutic potential of this compound and its future analogues, it is essential to investigate their effects on specific biological pathways using in vitro (cell-based) assays. This research helps to elucidate the compound's mechanism of action at a molecular level.

Potential in vitro investigations include:

Antiproliferative Assays: Testing the compounds against various cancer cell lines (e.g., HT-29, A549, HeLa) to determine their ability to inhibit cell growth. nih.govnih.govresearchgate.net The half-maximal inhibitory concentration (IC50) is a key metric obtained from these studies.

Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, in vitro assays can directly measure the compound's ability to inhibit its activity. For instance, urea derivatives have been evaluated for their inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase. researchgate.net

Cell Signaling Pathway Analysis: Techniques like Western blotting can be used to determine how the compound affects the expression levels of key proteins in a signaling cascade. For example, studies on aryl ureas have measured their effect on the downregulation of VEGFR-2 and PD-L1 proteins in cancer cells. nih.govmdpi.com

Reporter Gene Assays: These assays can be used to measure the activation or inhibition of a specific transcription factor or signaling pathway.

The table below shows hypothetical data from an in vitro antiproliferative screen of designed analogues, demonstrating the type of data generated in such studies.

| Compound ID | Modification | Cell Line | IC50 (µM) |

| Parent | This compound | HT-29 | 25.4 |

| Analogue 1 | p-fluoro substitution on phenyl ring | HT-29 | 15.2 |

| Analogue 2 | p-bromo substitution on phenyl ring | HT-29 | 8.7 |

| Analogue 3 | N-ethyl substitution on urea | HT-29 | 32.1 |

By pursuing these interconnected research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the development of novel and effective therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Hydroxy-2-phenylethyl)-3-methylurea, and what reaction conditions optimize yield?

Methodological Answer: The synthesis of urea derivatives like this compound typically involves the reaction of an isocyanate with an amine. A common approach is:

- Step 1: React 2-hydroxy-2-phenylethylamine with methyl isocyanate in an aprotic solvent (e.g., dichloromethane) under inert atmosphere.

- Step 2: Optimize reaction temperature (20–40°C) and stoichiometry (1:1 molar ratio) to minimize side reactions.

- Step 3: Purify via column chromatography or recrystallization.

Key factors influencing yield include solvent polarity, catalyst use (e.g., triethylamine for acid scavenging), and reaction time. Similar protocols for structurally analogous ureas achieved yields >75% under these conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify the hydroxy group (δ 1.5–2.5 ppm, broad singlet) and urea NH protons (δ 5.5–6.5 ppm). Aromatic protons appear at δ 7.0–7.5 ppm.

- ¹³C NMR: Confirm the urea carbonyl (δ 155–160 ppm) and quaternary carbon in the hydroxyethyl group (δ 70–75 ppm).

- Mass Spectrometry (MS): High-resolution MS (e.g., Q Exactive Orbitrap) can verify the molecular ion [M+H]⁺ (calculated for C₁₀H₁₄N₂O₂: 194.1056 Da). Fragmentation patterns should match urea derivatives .

- Infrared (IR): Urea C=O stretch (~1640 cm⁻¹) and O-H stretch (~3300 cm⁻¹) are critical markers .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this urea derivative, and what parameters are critical?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Focus on the urea moiety’s hydrogen-bonding capacity and the hydroxyethyl group’s steric effects.

- QSAR Analysis: Correlate substituent electronic properties (Hammett σ constants) with activity. For example, electron-withdrawing groups on the phenyl ring enhance binding affinity in analogous compounds .

- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories. Parameters like binding free energy (ΔG) and RMSD values are critical .

Q. What strategies resolve contradictions in crystallographic data obtained for this compound?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron X-ray data (≤1.0 Å) to reduce noise.

- Refinement: Employ SHELXL for small-molecule refinement. Key steps include:

- Apply restraints for disordered hydroxyethyl groups.

- Validate hydrogen-bonding networks using Olex2 or PLATON.

- Validation Tools: Check for outliers in the CIF file with CheckCIF. Resolve discrepancies (e.g., R-factor >5%) by re-examizing thermal displacement parameters .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antitumor applications?

Methodological Answer:

- Modify Substituents: Replace the methyl group with halogens (e.g., F, I) to enhance metabolic stability. For example, iodine in 1-(2-Fluoro-4-iodophenyl)-3-methylurea improved antitumor activity by 40% in vitro .

- Assay Design: Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with control compounds.

- Mechanistic Probes: Use fluorescence polarization to measure DNA binding affinity or Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .

Q. What experimental approaches validate the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- In Vitro Models:

- Microsomal Incubations: Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.

- CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates.

- In Vivo PK Studies: Administer the compound (5 mg/kg IV/PO) to rodents. Calculate bioavailability (F%) and half-life (t₁/₂) from plasma concentration-time curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.